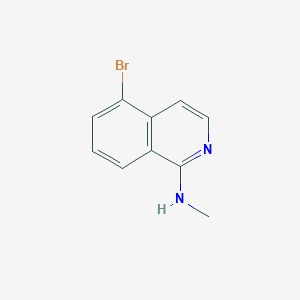

5-Bromo-N-methylisoquinolin-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-N-methylisoquinolin-1-amine is a chemical compound with the CAS Number: 1330755-83-3 . It has a molecular weight of 237.1 and is typically available in powder form .

Synthesis Analysis

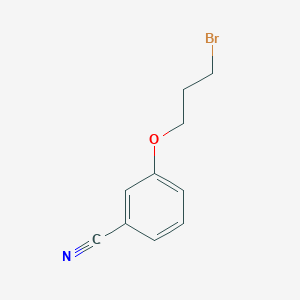

The synthesis of amines like 5-Bromo-N-methylisoquinolin-1-amine can be achieved through various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The InChI code for 5-Bromo-N-methylisoquinolin-1-amine is1S/C10H9BrN2/c1-12-10-8-3-2-4-9 (11)7 (8)5-6-13-10/h2-6H,1H3, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

5-Bromo-N-methylisoquinolin-1-amine is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Applications in Synthesis and Drug Development

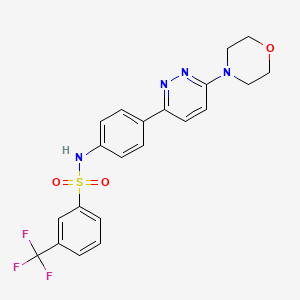

Palladium-catalyzed Aminations for Synthesis : Wang et al. (2003) explored the rapid preparation of 1-aminonaphthalenes and 5- and 8-aminoquinolines from aryl bromides, including 5-bromo-8-cyanoquinoline, under microwave conditions. This process demonstrated improvements in yields for quinoline substrates and presents a valuable method in the synthesis of complex amines, potentially including 5-Bromo-N-methylisoquinolin-1-amine (Wang, Magnin, & Hamann, 2003).

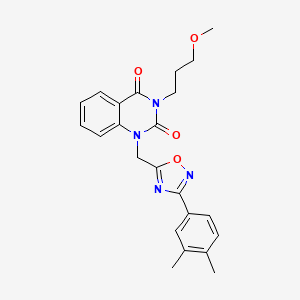

PARP Inhibitors for Therapeutic Applications : Woon et al. (2013) discussed synthetic routes to 3-substituted analogs of 5-Aminoisoquinolin-1-one (5-AIQ), a water-soluble lead compound targeting Poly(ADP-ribose)polymerase-1 (PARP-1). The study highlights the importance of isoquinolin-1-ones in drug design, which could extend to derivatives like 5-Bromo-N-methylisoquinolin-1-amine (Woon et al., 2013).

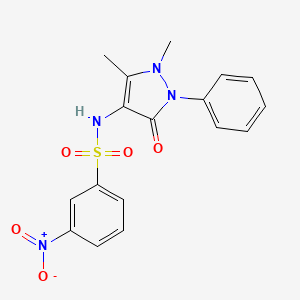

Ligand Binding Affinity and Selectivity : Fan et al. (2011) examined structural modifications in the amine portion of substituted aminobutyl-benzamides, focusing on ligand binding affinity and selectivity for σ1 and σ2 receptors. The findings provide insights into the impact of nitrogen's location within a constrained ring on binding affinity, which may be relevant for studying compounds like 5-Bromo-N-methylisoquinolin-1-amine (Fan, Lever, & Lever, 2011).

Applications in Chemistry and Material Science

Isoquinoline Derivatives Synthesis : Armengol et al. (2000) discussed the synthesis of bromo-7-methoxyisoquinoline through the Pomeranz-Fritsch ring synthesis, indicating the potential of such methods in creating derivatives like 5-Bromo-N-methylisoquinolin-1-amine (Armengol, Helliwell, & Joule, 2000).

Synthesis of Cytotoxic Compounds : Tsotinis et al. (2007) described the facile synthesis of C4-substituted isoquinolines, which showed cytotoxic activity in tumor cell lines. This demonstrates the potential medicinal applications of isoquinoline derivatives, such as 5-Bromo-N-methylisoquinolin-1-amine in cancer research (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-N-methylisoquinolin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-12-10-8-3-2-4-9(11)7(8)5-6-13-10/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBRTYYWVUAOSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC2=C1C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2412310.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2412313.png)

![N-(4-chlorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412319.png)

![N-[4-(5-bromo-2-thiophenyl)-2-thiazolyl]acetamide](/img/structure/B2412320.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2412321.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2412324.png)

![1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B2412331.png)